Norpinan-1-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-bicyclo[3.1.1]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-2-7(4-8)5-8/h7,9H,1-6H2 |
InChI Key |
QOBARUJNGVYJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Norpinan 1 Ylmethanol and Its Stereoisomers
Stereoselective Synthesis of Norpinan-1-ylmethanol Precursors
The controlled synthesis of specific stereoisomers of this compound relies heavily on the stereoselective construction of its precursors. This involves establishing the desired chirality in the bicyclic ring system and controlling the stereochemistry of subsequent functionalization steps.
Enantioselective Approaches to Bicyclic Ring Systems
The enantioselective synthesis of the bicyclo[3.1.1]heptane core is a critical step in obtaining enantiomerically pure this compound. While direct enantioselective functionalization of the parent norpinane is challenging, several strategies have been developed for related bicyclic systems that can be adapted. For instance, the synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), which are also important structural motifs in drug design, has seen significant progress. nih.gov Methodologies such as the multicomponent iridium-catalyzed asymmetric allylic substitution and the merger of asymmetric organocatalysis with photoredox catalysis have been reported for the synthesis of chiral monosubstituted BCPs. nih.gov These approaches, which provide α-chiral 1,3-difunctionalized BCPs, highlight the potential for developing similar strategies for the norpinane system. nih.gov
Another notable strategy involves a nitrogen-atom insertion-and-deletion approach for the synthesis of enantioenriched 2-substituted BCPs. nih.gov This method utilizes a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by nitrogen deletion from the resulting aza-bicyclo[2.1.1]hexanes. nih.gov Such skeletal editing techniques could potentially be applied to construct chiral norpinane frameworks.
Diastereoselective Control in Hydroxymethylation and Related Functionalizations
Once the chiral bicyclic scaffold is established, the introduction of the hydroxymethyl group at the C1 position must be achieved with high diastereoselectivity. The steric hindrance imposed by the bicyclic structure of norpinane derivatives significantly influences the approach of reagents. Hydroboration-oxidation of corresponding exocyclic methylene (B1212753) compounds is a common method for introducing the hydroxymethyl group. The choice of borane (B79455) reagent and reaction conditions can be tuned to favor the formation of one diastereomer over the other.
For instance, the reduction of a carbonyl group at the C1 position can also be a key step. The facial selectivity of this reduction is dictated by the existing stereocenters in the norpinane ring, often leading to a high degree of diastereoselectivity. The use of bulky reducing agents can further enhance this selectivity by favoring attack from the less hindered face of the molecule.
Development of Novel Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer mild reaction conditions, high efficiency, and excellent stereocontrol. These strategies are increasingly being applied to the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Bond Formations and Transformations
Transition metal catalysis provides a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of this compound and its derivatives. nih.gov For example, palladium-catalyzed cross-coupling reactions can be employed to introduce functional groups that can later be converted to the hydroxymethyl moiety. Straightforward methods for the palladium-catalyzed alkenylation of aziridines with alkenyl halides and copper-catalyzed alkenylation with alkenyl boronic acids have been developed, offering alternatives to traditional methods. nih.gov
The ability to perform reactions within a cellular environment, known as intracellular synthesis, is an emerging area where transition metal catalysts are being designed to function. rsc.org This highlights the broad applicability and ongoing innovation in the field of transition metal catalysis. rsc.org
Organocatalytic Methods for Stereocontrolled Synthesis
Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, complementing traditional metal-based catalysts and biocatalysts. mdpi.com This approach utilizes small organic molecules to catalyze enantioselective transformations. mdpi.com For the synthesis of this compound precursors, organocatalysts can be employed in various reactions, such as asymmetric aldol (B89426) or Michael additions, to set key stereocenters.
The use of bifunctional catalysts, such as thioureas, has been shown to be effective in intramolecular reactions to generate cyclic systems with good yields and selectivities. researchgate.net For instance, the intramolecular reaction of a nitronate with conjugated ketones can produce cis-functionalized systems as the major diastereoisomers. researchgate.net This type of catalysis could be envisioned for constructing functionalized norpinane rings. The operational simplicity and high enantioselectivities often achieved with organocatalysis make it an attractive method for academic and industrial applications. mdpi.com
| Catalyst Type | Reaction | Key Feature |
| Jørgensen–Hayashi-type catalyst | Asymmetric 1,4-addition | Dual-acid cocatalyst system enhances reaction rate and conversion. mdpi.com |
| Bifunctional thiourea (B124793) catalysts | Intramolecular nitronate-conjugated ketone reaction | Forms cis-functionalized cyclic systems with good diastereoselectivity. researchgate.net |
| Proline | Intermolecular aldol reaction | Acts as a d1 nucleophile, leading to high yields and enantioselectivities. mdpi.com |
Biocatalytic Pathways Towards this compound and Analogs
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic routes to this compound are not widely reported, the potential for their development is significant.
For example, carboxylic acid reductases (CARs) have been engineered for selective amide bond formation, demonstrating the potential to tailor enzymes for specific synthetic transformations. nih.gov A truncated CAR construct has been used for the one-step, selective synthesis of N-alkanoyl-N-methylglucamides from multifunctional substrates under aqueous conditions. nih.gov This approach avoids competing esterification reactions often seen with lipases. nih.gov Similarly, hydrolases, such as lipases and esterases, could be employed for the kinetic resolution of racemic this compound or its ester derivatives to obtain enantiomerically enriched products. Furthermore, oxidoreductases could be used for the stereoselective reduction of a corresponding norpinanone to afford a specific stereoisomer of this compound. The broad substrate scope of many enzymes suggests that through rational design and directed evolution, biocatalysts could be developed for the efficient and sustainable production of this compound and its analogs. nih.gov
Strategic Derivatization and Functionalization of this compound
The strategic modification of this compound is a key area of research, leveraging its unique bicyclic structure and primary hydroxyl group. The ability to selectively functionalize either the hydroxyl moiety or the norpinane skeleton opens pathways to novel and structurally diverse molecules. This section details advanced methodologies for these transformations.
Regioselective and Chemoselective Transformations of the Hydroxyl Group
The primary hydroxyl group in this compound is its most reactive site, making it a prime target for regioselective and chemoselective modifications. These transformations allow for the introduction of a wide array of functional groups while keeping the norpinane core intact. Key reactions include oxidation, esterification, and etherification.
Oxidation: The oxidation of the primary alcohol to its corresponding aldehyde, norpinan-1-carbaldehyde, requires mild conditions to prevent over-oxidation to a carboxylic acid. chemistrysteps.combyjus.com Modern methods such as the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, or the Dess-Martin periodinane (DMP) oxidation are highly effective for this purpose. chemistrysteps.comlibretexts.org These reagents offer high chemoselectivity for primary alcohols. organic-chemistry.org
Esterification: This process is crucial for synthesizing derivatives with potential applications in various fields, including fragrance and materials science. researchgate.net The Steglich esterification is a mild method suitable for converting even sterically hindered and acid-labile substrates. organic-chemistry.org It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.netorganic-chemistry.org For highly functionalized esters, the Yamaguchi esterification provides an alternative, high-yield protocol. nih.govfrontiersin.org This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP. frontiersin.orgorganic-chemistry.org
Etherification: The Williamson ether synthesis is a fundamental method for preparing ethers from an alcohol. byjus.com The reaction involves the deprotonation of the alcohol, in this case, this compound, with a strong base like sodium hydride (NaH) to form an alkoxide. pressbooks.pub This nucleophilic alkoxide then reacts with a primary alkyl halide in an SN2 reaction to yield the desired ether. byjus.comwikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is critical to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com
Table 1: Selected Transformations of the Hydroxyl Group of this compound
| Transformation | Reagents/Catalysts | Product |
|---|---|---|
| Oxidation | Swern: (COCl)₂, DMSO, Et₃N | Norpinan-1-carbaldehyde |
| Oxidation | Dess-Martin Periodinane (DMP) | Norpinan-1-carbaldehyde |
| Esterification | Steglich: Carboxylic Acid, DCC, DMAP | Norpinan-1-ylmethyl ester |
| Esterification | Yamaguchi: Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Norpinan-1-ylmethyl ester |
| Etherification | Williamson: NaH, Alkyl Halide | Norpinan-1-ylmethyl ether |
Modifications of the Norpinane Skeleton via Selective C-H Activation
Functionalizing the C-H bonds of the norpinane skeleton is a more complex challenge but offers significant opportunities for creating molecular diversity. nih.gov Transition-metal-catalyzed C-H activation has become a powerful strategy for selectively modifying otherwise unreactive aliphatic C-H bonds. nih.gov
Directed C-H Functionalization: This approach typically relies on a directing group to position a metal catalyst near a specific C-H bond. nih.gov For this compound, the hydroxyl group itself can serve as a native directing group. nih.gov Iridium-based catalysts, for example, have been used for the site-selective functionalization of primary C-H bonds directed by a hydroxyl group. nih.gov The process can involve the temporary formation of a silyl (B83357) ether, which then directs the iridium catalyst to a γ-C-H bond for functionalization. nih.gov Palladium catalysis is also widely used for C-H activation, often in combination with ligands that can facilitate the reaction and control selectivity. snnu.edu.cnnih.gov For instance, the Catellani reaction utilizes a palladium/norbornene system to achieve selective functionalization at the ortho position of aryl halides, a strategy that showcases the power of directed C-H activation. nih.gov
Radical-Mediated C-H Functionalization: An alternative strategy involves the generation of carbon-centered radicals on the norpinane skeleton. nih.gov These reactions can be initiated photochemically or through the use of radical initiators. researchgate.net Once formed, the radical can be trapped by various reagents to introduce new functional groups. Recent advancements have demonstrated visible-light-mediated, transition-metal-free methods for site-selective C(sp³)–H functionalization, expanding the toolkit for modifying complex aliphatic structures. nih.gov
Table 2: Strategies for C-H Activation of the Norpinane Skeleton
| Strategy | Catalyst/Reagent Type | Directing Group Principle | Potential Functionalization |
|---|---|---|---|
| Transition-Metal Catalysis | Iridium or Palladium complexes | Hydroxyl group or a derivative directs the catalyst to a specific C-H bond. | Arylation, Borylation, Amination |
| Radical-Mediated Functionalization | Photoredox catalysts or radical initiators | Regioselectivity is governed by radical stability and reaction conditions. | Halogenation, Annulation |
Mechanistic Investigations and Chemical Reactivity of Norpinan 1 Ylmethanol
Elucidation of Reaction Mechanisms Involving the Primary Alcohol Functionality
The primary alcohol group of norpinan-1-ylmethanol is a key site for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product formation and developing synthetic strategies.
The conversion of the primary alcohol in this compound to other functional groups via nucleophilic substitution is a fundamental process. These reactions typically proceed through either an SN1 or SN2 mechanism, with the pathway being highly dependent on the reaction conditions and the nature of the leaving group and nucleophile.
Due to the sterically hindered nature of the neopentyl-like carbon bearing the hydroxyl group, direct SN2 reactions are generally disfavored. Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, is often necessary to facilitate substitution. Even with a good leaving group, the SN2 pathway can be slow due to the steric hindrance impeding the backside attack of the nucleophile.
Kinetic studies are essential to definitively determine the operative mechanism. A classic approach involves monitoring the reaction rate's dependence on the concentrations of both the substrate and the nucleophile.
SN2 Pathway: The reaction rate would be expected to be first order in both the this compound derivative and the nucleophile.
SN1 Pathway: The rate would be primarily dependent on the concentration of the substrate, as the rate-determining step is the formation of the carbocation intermediate.
| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
The data in the hypothetical table above would suggest an SN2 mechanism, as doubling the concentration of either the substrate or the nucleophile doubles the initial reaction rate. However, the possibility of rearrangement of the initially formed primary carbocation in an SN1 reaction complicates the analysis and can lead to a mixture of products.
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, or reduced to the methyl group, depending on the reagents and conditions employed.
Oxidation:
Controlled oxidation to the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. The mechanism of these oxidations generally involves the formation of a chromate (B82759) ester or a periodinane intermediate, followed by an E2-like elimination of the product aldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. The mechanism involves the initial formation of the aldehyde, which is then rapidly hydrated and further oxidized.
A detailed kinetic model for methanol (B129727) oxidation under high-pressure conditions in both gas phase and supercritical water has been developed, which could provide insights into the oxidation mechanisms of more complex alcohols like this compound. dtu.dk The oxidation process often involves radical intermediates and is influenced by factors such as temperature and pressure. dtu.dkmdpi.com In some systems, the oxidation of a metal center, which then acts as the oxidant, is a precursor step. mdpi.com
Reduction:
The reduction of the primary alcohol functionality is less common but can be achieved. Direct reduction to the alkane is challenging. A two-step process is typically employed, involving the conversion of the alcohol to a tosylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4).
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation (to Aldehyde) | PCC, DMP | Norpinan-1-carbaldehyde |
| Oxidation (to Carboxylic Acid) | KMnO4, H2CrO4 | Norpinane-1-carboxylic acid |
| Reduction (to Alkane) | 1. TsCl, pyridine; 2. LiAlH4 | 1-Methylnorpinane |
Skeletal Rearrangement Reactions of the Norpinane Ring System
The rigid, bicyclic structure of the norpinane framework makes it susceptible to a variety of skeletal rearrangement reactions, particularly under conditions that generate carbocationic intermediates.
When subjected to acidic conditions, vicinal diols can undergo a characteristic rearrangement known as the pinacol-pinacolone rearrangement. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction proceeds through a carbocation intermediate, which then undergoes a 1,2-alkyl or -hydride shift to form a more stable carbocation, ultimately leading to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.combyjus.commsu.edu
In the context of norpinane derivatives, if a diol is positioned appropriately on the ring, acid catalysis can initiate a series of rearrangements. The stability of the intermediate carbocations and the migratory aptitude of the neighboring groups will dictate the final product. wikipedia.orgmsu.edu For instance, the treatment of a 1,2-diol on the norpinane skeleton with acid could lead to ring expansion or contraction, depending on which bond migrates. masterorganicchemistry.com
The general mechanism involves:
Protonation of one of the hydroxyl groups. wikipedia.orgbyjus.commsu.edu
Loss of water to form a carbocation. wikipedia.orgbyjus.commsu.edu
Migration of an adjacent alkyl group or hydride to the carbocationic center. wikipedia.orgmsu.eduyoutube.com
Deprotonation to yield the final ketone or aldehyde product. byjus.com
The inherent strain of the bicyclic system can be a significant driving force in these rearrangements.
Beyond acid-catalyzed reactions, the norpinane skeleton can be reorganized through the input of thermal or photochemical energy. numberanalytics.com These reactions often proceed through radical or pericyclic mechanisms.
Thermal Rearrangements: At elevated temperatures, the norpinane ring system can undergo fragmentation or rearrangement reactions. These processes are often complex and can lead to a mixture of products. The specific outcome depends on the substitution pattern and the reaction temperature.
Photochemical Rearrangements: Irradiation with light can promote electrons to higher energy states, leading to excited-state reactivity that is often inaccessible under thermal conditions. numberanalytics.com Common photochemical rearrangements include:
Norrish Type I and Type II reactions: If a carbonyl group is present in a norpinane derivative, it can undergo characteristic cleavage reactions upon photoexcitation. numberanalytics.com
Di-π-methane rearrangement: This reaction involves the rearrangement of a molecule containing two π-systems separated by a single sp³-hybridized carbon. numberanalytics.comresearchgate.netnih.gov In the context of a norpinane derivative with appropriate unsaturation, this can lead to the formation of complex polycyclic products. researchgate.net The efficiency and regioselectivity of these rearrangements can be influenced by substituents and the excited state multiplicity (singlet or triplet). researchgate.net
Rearrangements of bicyclic nitrones: Photochemical activation can induce the rearrangement of nitrones fused to a bicyclic system to form lactams. nih.gov
Reactions involving cyclopropane (B1198618) rings: Bicyclic molecules containing a cyclopropane ring can undergo photochemical rearrangements, with intersystem crossing playing a crucial role in the mechanism. rsc.org
These photochemical reactions provide powerful methods for the synthesis of strained and complex molecular architectures from norpinane-based starting materials. numberanalytics.com
Cycloaddition and Addition Reactions of Unsaturated Norpinane Derivatives
The introduction of unsaturation into the norpinane framework opens up a rich area of reactivity, particularly cycloaddition and addition reactions. These reactions are powerful tools for the construction of complex polycyclic systems.
Cycloaddition Reactions:
Unsaturated norpinane derivatives can participate as either the diene or dienophile component in Diels-Alder reactions, or as the dipolarophile in [3+2] cycloadditions. researchgate.net The stereochemical outcome of these reactions is often dictated by the facial selectivity imposed by the rigid bicyclic structure.
[4+2] Cycloadditions (Diels-Alder): An unsaturated norpinane can react with a suitable diene or dienophile to form a new six-membered ring. The endo/exo selectivity is a key consideration in these reactions.
[3+2] Cycloadditions: The reaction of an unsaturated norpinane with a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) can lead to the formation of five-membered heterocyclic rings. researchgate.net
[6+2] Cycloadditions: In some cases, cycloheptatriene-norcaradiene systems can undergo selective [6+2] cycloadditions. nih.gov
Other Cycloadditions: Various other cycloaddition pathways, such as [2+2] cycloadditions of allenes and formal (3+2) and (4+2) cycloadditions catalyzed by metals like gold, have been reported for unsaturated systems. rsc.orgresearchgate.net Reactions of group 13 diyls with 1,2-diketones can also lead to cycloaddition products. mdpi.com
Addition Reactions:
Electrophilic addition to the double bond of an unsaturated norpinane derivative is another important class of reactions. The regioselectivity and stereoselectivity of these additions are influenced by both electronic and steric factors.
1,2- vs. 1,4-Addition: In α,β-unsaturated carbonyl derivatives of norpinane, nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or conjugate addition). libretexts.org The nature of the nucleophile is a key determinant of the reaction pathway; strong bases often favor 1,2-addition, while weaker bases tend to give 1,4-addition. libretexts.org
The diverse reactivity of unsaturated norpinane derivatives makes them valuable building blocks in organic synthesis for the creation of complex molecular targets.
Reactivity Profiles with Diverse Reagents and Reaction Conditions
The chemical reactivity of this compound is primarily dictated by the interplay between its two key structural features: the primary hydroxyl (-CH₂OH) group and the strained bicyclo[3.1.1]heptane framework. While comprehensive studies detailing the reactivity of this compound with a wide array of reagents are not extensively documented in publicly available literature, its reaction profiles can be inferred from the behavior of its functional groups and the known chemistry of related bicyclic alcohols.
The primary alcohol moiety is the principal site for chemical transformations. General reactions for alcohols on a bicyclo[3.1.1]heptane skeleton include oxidation, substitution, and potential fragmentation or rearrangement depending on the reaction conditions. The hydroxyl group is a crucial center of reactivity, enabling it to participate in hydrogen bonding and other key interactions.
Reactions involving the formation of a positive charge at the C1 bridgehead position or the adjacent exocyclic carbon are of significant mechanistic interest. The stability of carbocations on bicyclic systems is a well-studied area, and the rigid, strained nature of the norpinane skeleton can lead to unexpected outcomes. For instance, attempts to perform certain reactions on related bridgehead-hydroxylated bicyclo[3.1.1]heptane systems have resulted in the formation of multiple products or polymerization, indicating that reaction pathways can be complex and sensitive to conditions. uow.edu.au The synthesis of derivatives often requires careful selection of reagents to avoid unintended rearrangements driven by the relief of ring strain.
The table below outlines the expected reactivity profile of this compound with several classes of reagents based on established chemical principles and data from analogous structures.
| Reaction Type | Reagent Class | Reaction Conditions | Expected Product(s) | Notes |
| Oxidation | Mild Oxidizing Agents | Typically near-neutral pH, controlled temperature | Norpinan-1-al (Aldehyde) | The primary alcohol can be selectively oxidized to the corresponding aldehyde. |
| Oxidation | Strong Oxidizing Agents | Often acidic or basic, heating may be required | Norpinanic acid (Carboxylic Acid) | Further oxidation of the intermediate aldehyde leads to the carboxylic acid. |
| Substitution | Thionyl Chloride (SOCl₂) | Anhydrous conditions, often with a base like pyridine | 1-(Chloromethyl)norpinane | A standard method for converting a primary alcohol to an alkyl chloride. |
| Substitution | Tosyl Chloride (TsCl) | Anhydrous conditions, pyridine | Norpinan-1-ylmethyl tosylate | Forms a tosylate ester, a good leaving group for subsequent nucleophilic substitution or elimination reactions. |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid catalyst (e.g., H₂SO₄), heat | Norpinan-1-ylmethyl acetate | Fischer esterification to form the corresponding ester. |
| Ether Synthesis | Sodium Hydride (NaH) followed by Alkyl Halide (e.g., CH₃I) | Anhydrous ether solvent | 1-((Methoxymethyl))norpinane | Williamson ether synthesis via the alkoxide intermediate. |
| Rearrangement | Strong Acid / Heat | Dehydrating conditions | Potential for ring expansion or fragmentation products | The strained bicyclic system may undergo skeletal rearrangements under harsh acidic conditions, driven by the formation of a carbocation and relief of strain. uow.edu.au |
It is important to note that the unique steric environment of the norpinane scaffold can influence reaction rates and equilibria. The bridgehead position is sterically hindered, which may necessitate more forcing conditions compared to simpler acyclic alcohols. Furthermore, the development of synthetic routes utilizing the bicyclo[3.1.1]heptane scaffold highlights its utility as a rigid, three-dimensional building block in medicinal chemistry, where it can serve as a bioisostere for structures like meta-substituted benzene (B151609) rings. acs.orgdomainex.co.uk
Theoretical and Computational Chemistry Studies of Norpinan 1 Ylmethanol
Quantum Mechanical (QM) and Molecular Orbital Calculations
Quantum mechanical calculations are powerful tools for understanding the fundamental electronic properties of molecules. For Norpinan-1-ylmethanol, such studies would provide invaluable insights.
Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Electron Density Distribution)
Future research employing methods like Density Functional Theory (DFT) or other ab initio techniques could map the electron density distribution of this compound. This would reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would further illuminate its potential for participating in chemical reactions, indicating the most likely sites for nucleophilic or electrophilic attack.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling could be used to simulate potential chemical transformations of this compound. By mapping the potential energy surface for reactions such as oxidation of the alcohol group or ring-opening reactions, researchers could identify the most energetically favorable pathways. The calculation and analysis of transition state structures would be instrumental in determining the activation energies and reaction kinetics for these processes.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
QM calculations can predict spectroscopic data with a high degree of accuracy. For this compound, theoretical calculations of its vibrational frequencies would aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for its ¹H and ¹³C atoms would be a valuable tool for structural confirmation and for understanding the electronic environment of the different nuclei within the molecule.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by QM calculations.
Conformational Analysis and Dynamic Behavior in Different Environments
This compound, with its bicyclic structure, possesses a degree of conformational flexibility. MD simulations could be employed to explore the different stable conformations of the molecule and the energy barriers between them. Understanding its dynamic behavior, including the motion of the hydroxymethyl group relative to the norpinane scaffold, is essential for a complete picture of its molecular properties.
Solvent Effects on Molecular Structure and Reactivity
The behavior of a molecule can be significantly influenced by its environment. MD simulations could be used to study this compound in various solvents. These simulations would reveal how solvent molecules arrange themselves around the solute and how these interactions affect its conformation and reactivity. For instance, the hydrogen bonding interactions between the alcohol group and protic solvents could be explicitly modeled to understand their impact on the molecule's properties.
Advanced Spectroscopic and Spectrometric Characterization of Norpinan 1 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial framework for structural elucidation by identifying the different types of proton and carbon atoms present in the molecule. researchgate.net For Norpinan-1-ylmethanol, the chemical shifts are predicted based on its bicyclo[3.1.1]heptane framework and the attached hydroxymethyl group.
Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and chemical shift increments. Actual experimental values may vary.
Interactive Table: Predicted NMR Chemical Shifts (ppm) in CDCl₃| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| H1 | ~2.0-2.2 | - | Multiplet |
| H2 (endo) | ~1.8-1.9 | ~26-28 | Multiplet |
| H2 (exo) | ~2.3-2.5 | ~26-28 | Multiplet |
| H3 (endo) | ~1.9-2.1 | ~23-25 | Multiplet |
| H3 (exo) | ~1.9-2.1 | ~23-25 | Multiplet |
| H4 (endo) | ~1.9-2.1 | ~23-25 | Multiplet |
| H4 (exo) | ~1.9-2.1 | ~23-25 | Multiplet |
| H5 | ~2.0-2.2 | - | Multiplet |
| H6 (bridgehead) | ~1.5-1.7 | ~38-40 | Multiplet |
| H7 (bridgehead) | ~1.5-1.7 | ~38-40 | Multiplet |
| CH₂OH | ~3.5-3.7 | ~65-70 | Singlet/Dimer |
| OH | Variable (e.g., ~1.5-2.5) | - | Broad Singlet |
| C1 | - | ~45-50 | Quaternary |
| C2 | - | ~26-28 | Methylene (B1212753) |
| C3 | - | ~23-25 | Methylene |
| C4 | - | ~23-25 | Methylene |
| C5 | - | ~26-28 | Methylene |
| C6 | - | ~38-40 | Methine |
| C7 | - | ~38-40 | Methine |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. emerypharma.com
COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons in the bicyclic ring system, helping to trace the connectivity through the carbon framework. For instance, the bridgehead protons (H6, H7) would show correlations to the adjacent methylene protons. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum. uoa.gr
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for identifying connectivity involving quaternary carbons, such as C1 in this compound. The protons of the CH₂OH group would show an HMBC correlation to the quaternary C1, confirming the attachment of the hydroxymethyl group to the bridgehead position. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly valuable for determining stereochemistry, showing through-space interactions between, for example, axial and equatorial protons or between the hydroxymethyl group and specific protons on the bicyclic frame.
The rigid bicyclic structure of this compound presents interesting stereochemical features. Advanced NMR methods can be employed to probe its three-dimensional structure.
Anisotropy Effects : The spatial arrangement of functional groups can induce shielding or deshielding effects on nearby protons. A detailed analysis of the proton chemical shifts, aided by NOESY data and computational modeling, can reveal the preferred conformation and the relative orientation of substituents. researchgate.net
Chiral Shift Reagents (CSRs) : Since this compound is a chiral molecule, its enantiomers will have identical NMR spectra in an achiral solvent. Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be used to distinguish between them. fiveable.melibretexts.org The CSR forms a diastereomeric complex with each enantiomer of the alcohol, leading to the separation of NMR signals for the (R) and (S) forms. researchgate.net The magnitude of the induced shift for different protons can provide information about the absolute configuration of the chiral center. libretexts.org
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. rsc.org These methods are highly effective for identifying the functional groups present in a sample. rsc.org
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its alcohol and bicycloalkane moieties.
Interactive Table: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch | Alkane (CH, CH₂) | 2850-2960 | Strong | Strong |
| C-O Stretch | Primary Alcohol | 1050-1075 | Strong | Medium |
| O-H Bend | Alcohol | 1350-1480 | Medium, Broad | Weak |
O-H Stretching : A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the hallmark of the hydroxyl group involved in hydrogen bonding. vscht.cz
C-H Stretching : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) in both IR and Raman spectra are characteristic of the sp³ C-H bonds in the norpinane skeleton. masterorganicchemistry.comyoutube.com
C-O Stretching : A strong band in the IR spectrum, expected around 1050-1075 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol. vscht.cz
Raman Spectroscopy : While the O-H stretch is weak in the Raman spectrum, the C-H stretching and the skeletal vibrations of the bicyclic frame are expected to produce strong signals, providing complementary information to the IR spectrum. uoa.grphysicsopenlab.org
Modern vibrational spectroscopy techniques offer enhanced sensitivity and spatial resolution.
ATR-FTIR (Attenuated Total Reflection Fourier-Transform Infrared) Spectroscopy : This is a widely used technique that allows for the analysis of solid or liquid samples with minimal preparation. mdpi.com An ATR-FTIR spectrum of this compound would provide the same high-quality vibrational information as traditional transmission IR but with greater ease of use. researchgate.net The technique is highly sensitive, capable of analyzing very small quantities of material. mdpi.com
Raman Microscopy : This technique combines Raman spectroscopy with microscopy to provide chemical information on a microscopic scale. nih.gov While not typically required for a pure bulk sample, it would be invaluable for analyzing this compound within a complex matrix or on a surface, mapping the distribution of the compound with high spatial resolution. Chiral Raman techniques have also been developed that can distinguish between enantiomers of chiral molecules like alcohols. rsc.orgrsc.org
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₁₄O), the exact molecular weight is 126.1045 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For a bicyclic alcohol like this compound, key fragmentation pathways would include:
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. For this compound, this would involve the loss of the norpinanyl radical to form a [CH₂OH]⁺ ion at m/z 31.
Loss of Water : Dehydration is a characteristic fragmentation for alcohols, leading to a peak at [M-18]⁺˙. This would correspond to an ion at m/z 108.
Ring Fragmentation : The bicyclic norpinane ring can undergo complex rearrangements and fragmentations, leading to a series of smaller ions characteristic of the ring system.
These fragmentation patterns provide valuable pieces of the structural puzzle, complementing the data obtained from NMR and vibrational spectroscopy to confirm the identity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₀H₁₈O), HRMS would provide an experimental mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This precision is essential to distinguish it from other isomers or compounds with the same nominal mass.
Hypothetical HRMS Data for this compound:
| Ion Type | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 155.1436 | Data not available | Data not available |
| [M+Na]⁺ | 177.1255 | Data not available | Data not available |
This table illustrates the type of data that would be generated from an HRMS experiment. The absence of published data for this compound means these values cannot be populated with experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) would be employed to further confirm the structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) and cleavages within the bicyclic norpinane skeleton.
Postulated Fragmentation Pathways for this compound:
A detailed analysis of these fragmentation pathways would provide unequivocal structural confirmation. However, no specific MS/MS studies detailing the fragmentation of this compound have been identified in the scientific literature.
X-ray Crystallography for Definitive Solid-State Structure Elucidation (if applicable)
X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would determine the precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and the conformation of the bicyclic ring system. Such data is invaluable for understanding its physical and chemical properties. For chiral molecules like this compound, X-ray crystallography of a single enantiomer can also establish its absolute configuration.
A search for crystal structure data for this compound in crystallographic databases did not yield any results, indicating that its solid-state structure has likely not been determined or publicly reported.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
As this compound is a chiral molecule, chiroptical techniques are essential for characterizing its enantiomers.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. For this compound, the ECD spectrum would show characteristic Cotton effects (positive or negative peaks) that could be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. An ORD spectrum provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration. The shape and sign of the ORD curve are characteristic of a particular enantiomer.
Despite the importance of these techniques for chiral analysis, no published ECD or ORD data for the enantiomers of this compound could be located.
While the analytical techniques for the comprehensive characterization of a chemical compound like this compound are well-established, a thorough review of scientific literature and databases indicates a lack of specific published research applying these methods to this particular molecule. The detailed experimental data required for a complete analysis of its high-resolution mass spectrometry, tandem mass spectrometry, crystal structure, and chiroptical properties are not currently available in the public domain.
Strategic Applications of Norpinan 1 Ylmethanol in Complex Organic Synthesis
Norpinan-1-ylmethanol as a Versatile Chiral Building Block
The utility of this compound and its derivatives stems from their status as readily available, enantiomerically pure compounds from the chiral pool. These molecules serve as scaffolds upon which new stereocenters can be constructed with predictable outcomes, a cornerstone of modern asymmetric synthesis.
While the use of chiral auxiliaries is a well-established strategy in the total synthesis of natural products, specific applications of this compound or its direct derivatives as the primary chiral starting material for complex natural product synthesis are not widely documented in recent literature. researchgate.netnih.govrsc.org Methodologies often favor other chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine for key stereocenter-forming reactions. researchgate.netnih.govwikipedia.org The potential for this compound in this area remains significant, though underexploited, given its rigid conformational control which is desirable for complex stereoselective transformations. wikipedia.org
The rigid bicyclo[3.1.1]heptane framework of this compound is an excellent template for the construction of more elaborate, stereodefined polycyclic systems. An example of this is the synthesis of novel 1,3-oxathianes derived from its aldehyde counterpart, (1R)-(-)-myrtenal. acs.org The synthesis proceeds via a hydroxythiol intermediate, which is then cyclized with an aldehyde or its equivalent in the presence of an acid catalyst. acs.org The stereochemistry of the pinane (B1207555) skeleton directly influences the facial selectivity of the cyclization, leading to the formation of the new oxathiane ring with a high degree of diastereoselectivity. acs.org This strategy demonstrates how the inherent chirality and conformational lock of the starting material can be used to direct the formation of new, complex heterocyclic architectures. acs.org
Role in the Synthetic Development of Analogues for Biological Investigations (focus on synthetic strategy, not biological activity)
The myrtenal scaffold is a versatile starting point for the synthesis of novel analogues of known bioactive compounds for medicinal chemistry investigations. nih.govresearchgate.net The synthetic strategies employed focus on modifying the core structure to explore structure-activity relationships.
One key strategy involves using myrtenal in multicomponent reactions. For instance, novel myrtenyl-grafted pseudo-peptides have been synthesized using an Ugi four-component reaction. nih.gov In this approach, myrtenal (the aldehyde component), acetic acid (the acid component), an amine, and an isocyanide are combined in a one-pot reaction to generate a library of diverse pseudo-peptide structures. nih.gov This strategy allows for rapid diversification by simply changing the amine and isocyanide inputs, providing efficient access to new chemical entities built upon the chiral myrtenal core. nih.gov
Another synthetic approach involves creating hybrid molecules by conjugating the myrtenal moiety with other pharmacophores. For example, analogues of the natural antibiotics platensimycin and platencina have been developed from myrtenal. researchgate.net Additionally, amino adamantane derivatives of myrtenal have been synthesized, linking the rigid pinane structure to the bulky, lipophilic adamantane cage. researchgate.net These synthetic strategies showcase the utility of this compound derivatives as foundational chiral scaffolds for creating structurally novel compounds intended for biological screening.
Precursor in the Rational Design and Synthesis of Ligands for Asymmetric Catalysis
The rational design of chiral ligands is central to the field of asymmetric catalysis. mdpi.com The rigid, C2-symmetric, and stereochemically defined scaffold of this compound and its derivatives makes them attractive precursors for new ligand classes. Their structure can effectively shield one face of a coordinated metal center, thereby creating a chiral environment that can induce enantioselectivity in a catalytic reaction.
A notable application is the use of myrtenal and its saturated analogue, myrtanal, as chiral auxiliaries in the synthesis of C,P-stereogenic hydroxyphosphine oxides and their borane (B79455) complexes. mdpi.com The synthetic strategy involves the diastereoselective addition of a secondary phosphine oxide, such as methylphenylphosphine oxide, to the aldehyde group of myrtenal or myrtanal. This nucleophilic addition creates a new stereocenter at the carbon atom of the former carbonyl group. The stereochemistry of this new center is directed by the existing chirality of the myrtenal scaffold, resulting in the formation of diastereomeric products that can often be separated chromatographically. mdpi.com This method provides access to phosphorus compounds with up to four contiguous chiral centers. mdpi.com
| Phosphine Oxide Precursor | Product | Number of Stereoisomers Formed | Overall Yield |
|---|---|---|---|
| Methylphenylphosphine oxide | Myrtenal-derived hydroxyphosphine oxide | Two diastereoisomers | 85% |
| o-Anisylphenylphosphine oxide | Myrtenal-derived hydroxyphosphine oxide | Two diastereoisomers | 80% |
| Phenyl(trimethylsilylethynyl)phosphine oxide | Myrtenal-derived hydroxyphosphine oxide | Mixture of diastereoisomers | 62% |
Data sourced from Pietrusiewicz et al., 2023. mdpi.com
Incorporation into Advanced Materials Science Applications Requiring Chiral Scaffolds
Chirality is an increasingly important design element in advanced materials, influencing properties in optics, electronics, and separation sciences. Chiral scaffolds derived from natural products are sought after for creating chiral polymers, chiral metal-organic frameworks (MOFs), and chiral sensors. mdpi.comresearchgate.netrsc.org However, despite the suitability of the rigid pinane framework, specific examples of this compound or its derivatives being directly incorporated into such advanced materials are not prominently featured in the surveyed scientific literature. The development of chiral materials often relies on other chiral sources, and the application of this specific chiral building block in materials science remains an area with potential for future exploration.
Future Research Trajectories and Interdisciplinary Opportunities for Norpinan 1 Ylmethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
